1-(3-Methyloxetan-3-yl)piperazine
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Overview
Description
1-(3-Methyloxetan-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(3-Methyloxetan-3-yl)piperazine involves several organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected to yield the desired piperazine derivative. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
1-(3-Methyloxetan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with various functional groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyloxetan-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methyloxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methyloxetane group may enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3-Methyloxetan-3-yl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Hydroxyethyl)piperazine
- 1-(4-Methylpiperazin-1-yl)propan-2-ol
- 1-(2-Methoxyphenyl)piperazine
These compounds share the piperazine core structure but differ in their substituents, which influence their chemical properties and applications.
Properties
IUPAC Name |
1-(3-methyloxetan-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRORAVWRLIYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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